17-Methoxy mycalamide A
Description
Contextualization within Marine Natural Products Chemistry
Marine invertebrates, particularly sponges, are a prolific source of structurally novel and biologically active secondary metabolites. researchgate.net These organisms have yielded thousands of new compounds, many of which are being investigated as potential leads for new drugs. researchgate.netclockss.org Mycalamide A, isolated from a marine sponge of the genus Mycale, is a prime example of such a compound. researchgate.netsoton.ac.uk The mycalamides and related compounds are reviewed as a significant class of marine-derived metabolites. mdpi.com The discovery of these molecules underscores the importance of marine ecosystems as a reservoir for unique chemical scaffolds with potential applications in medicine. researchgate.net
Overview of the Mycalamide Family and Related Polyketides
The mycalamides are a family of bioactive polyketides that includes several members, such as mycalamide A, B, C, D, and E. researchgate.netnp-mrd.orgnih.gov These compounds are often found in marine sponges, sometimes alongside other major families of polyketides like the onnamides and theopederins. researchgate.netnp-mrd.orgnih.gov The biosynthesis of these complex molecules is believed to originate from symbiotic microorganisms residing within the sponge, rather than the sponge itself. rsc.org Specifically, they are thought to be derived from a PKS-NRPS (polyketide synthase-nonribosomal peptide synthetase) gene cluster. researchgate.netnih.gov
Based on the structure of mycalamide A, the "C17" position would likely refer to a carbon within the long side-chain. While synthetic analogs of mycalamide A have been created to explore structure-activity relationships, a "17-methoxy" derivative is not documented. np-mrd.org The modification of side-chain hydroxyl groups is a known strategy in medicinal chemistry to alter a compound's potency and properties. For instance, in the related onnamide (B1245255) family, the presence of a 17-hydroxy group has been noted to influence biological activity. rsc.org
The mycalamides share a close structural resemblance to a broader family of potent toxins that includes pederin (B1238746), the onnamides, and the theopederins. researchgate.netCurrent time information in Bangalore, IN. Pederin was the first member of this class to be identified, isolated from the terrestrial beetle Paederus fuscipes. np-mrd.orgCurrent time information in Bangalore, IN. The subsequent discovery of the structurally similar mycalamides and onnamides from marine sponges was a significant finding, suggesting a common biosynthetic origin despite the vastly different host organisms. Current time information in Bangalore, IN.
The core chemical architecture of these compounds typically consists of two tetrahydropyran (B127337) rings linked by an N-acyl aminal group. researchgate.netchemsrc.com The main structural differences between the families lie in the side chains attached to this core. The mycalamides and theopederins have distinct side chains, while the onnamides are generally larger structures often featuring an N-linked arginine group. nih.gov These structural variations contribute to the diversity of biological effects observed across the pederin family.
Historical Perspective of Isolation and Initial Biological Activity Discovery
Mycalamide A was first isolated in the late 1980s from a marine sponge of the genus Mycale collected in New Zealand. researchgate.netsoton.ac.uk Initial investigations revealed that extracts containing mycalamide A possessed potent antiviral activity against the A59 coronavirus in mice. researchgate.net Further studies demonstrated its activity against Herpes simplex type-1 and Polio type-1 viruses. researchgate.netnp-mrd.org
Beyond its antiviral properties, mycalamide A was quickly identified as a powerful cytotoxic agent, showing significant activity against various cancer cell lines. soton.ac.ukCurrent time information in Bangalore, IN. Early research by Burres and Clement in 1989 showed that mycalamide A and the related mycalamide B were potent inhibitors of protein synthesis, which was proposed as the mechanism for their antitumor and antiviral effects. researchgate.net This mechanism of action, the inhibition of protein synthesis by binding to the large ribosomal subunit, has since been confirmed through more detailed structural studies. researchgate.net The potent bioactivity and novel structure of mycalamide A have made it a compelling target for total synthesis by organic chemists. nih.gov
Data Tables
Table 1: The Mycalamide Family and Related Compound Families
| Family Name | Representative Compound(s) | Typical Source Organism | Key Structural Feature |
| Mycalamides | Mycalamide A, Mycalamide B | Marine sponges (Mycale sp.) soton.ac.ukCurrent time information in Bangalore, IN. | Two tetrahydropyran rings with a unique side chain. researchgate.netchemsrc.com |
| Pederin | Pederin | Terrestrial beetles (Paederus sp.) np-mrd.orgCurrent time information in Bangalore, IN. | Two tetrahydropyran rings, considered the parent compound of the family. Current time information in Bangalore, IN. |
| Onnamides | Onnamide A | Marine sponges (Theonella sp.) nih.gov | Larger structures, often with an N-linked arginine tail. nih.gov |
| Theopederins | Theopederin A-L | Marine sponges (Theonella sp.) nih.gov | Distinct side chains from mycalamides, lacking the arginine tail of onnamides. nih.gov |
Table 2: Timeline of Key Research Findings for Mycalamide A
| Year | Finding | Reference |
| 1988 | First isolation of mycalamide A from Mycale sp. and initial report of antiviral activity against A59 coronavirus. | researchgate.net |
| 1989 | Report on the potent antitumor activity and mechanism of action as a protein synthesis inhibitor. | researchgate.net |
| 1990 | Full structural elucidation of mycalamides A and B. | Current time information in Bangalore, IN. |
| 2009 | Crystal structure of mycalamide A bound to the large ribosomal subunit, confirming its mechanism of action. | researchgate.net |
| Ongoing | Numerous total syntheses and analog studies to explore structure-activity relationships. | nih.gov |
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C25H43NO10 |
|---|---|
Molecular Weight |
517.6 g/mol |
IUPAC Name |
N-[(4S,6R,8aR)-6-[(2S)-3-hydroxy-2-methoxypropyl]-8-methoxy-7,7-dimethyl-4a,6,8,8a-tetrahydro-4H-pyrano[3,2-d][1,3]dioxin-4-yl]-2-hydroxy-2-[(5R,6R)-2-methoxy-5,6-dimethyl-4-methylideneoxan-2-yl]acetamide |
InChI |
InChI=1S/C25H43NO10/c1-13-10-25(32-8,36-15(3)14(13)2)20(28)22(29)26-23-19-18(33-12-34-23)21(31-7)24(4,5)17(35-19)9-16(11-27)30-6/h14-21,23,27-28H,1,9-12H2,2-8H3,(H,26,29)/t14-,15-,16+,17-,18+,19?,20?,21?,23+,25?/m1/s1 |
InChI Key |
AAABMNXUOFPYQK-WQRPFLISSA-N |
Isomeric SMILES |
C[C@H]1[C@H](OC(CC1=C)(C(C(=O)N[C@@H]2C3[C@@H](C(C([C@H](O3)C[C@@H](CO)OC)(C)C)OC)OCO2)O)OC)C |
Canonical SMILES |
CC1C(OC(CC1=C)(C(C(=O)NC2C3C(C(C(C(O3)CC(CO)OC)(C)C)OC)OCO2)O)OC)C |
Synonyms |
mycalamide B |
Origin of Product |
United States |
Isolation and Structural Characterization of 17 Methoxy Mycalamide a
Discovery and Original Marine Sponge Sources
The initial isolation of Mycalamide A was the result of bioactivity-guided fractionation of marine organism extracts. Researchers sought novel compounds with potential therapeutic applications, leading them to investigate various marine invertebrates.
Mycalamide A was first reported in 1988 by Perry and colleagues following its isolation from a marine sponge of the genus Mycale. semanticscholar.orgacs.org The sponge was collected from the Otago Harbour in New Zealand. semanticscholar.org This discovery was part of a program screening for antiviral and antitumor agents from New Zealand's marine fauna. canterbury.ac.nz Subsequent studies have also identified Mycalamide A and its analogues, such as Mycalamide B and D, from Mycale species, including Mycale hentscheli, found in New Zealand's coastal waters. semanticscholar.orgresearchgate.net The isolation from Mycale hentscheli is particularly notable as this sponge also produces other significant bioactive compounds like pateamine and peloruside A. semanticscholar.org The consistent presence of these metabolites in specific sponge populations has been a subject of ongoing research. canterbury.ac.nz
While initially discovered in sponges, Mycalamide A has also been isolated from other marine organisms. Notably, it was successfully isolated from an ethanol (B145695) extract of the ascidian Polysincraton sp., which belongs to the subphylum Tunicata. canterbury.ac.nznp-mrd.org This ascidian was collected near Urup island in the Sea of Okhotsk. semanticscholar.org The discovery of Mycalamide A in a completely different phylum of marine invertebrate (an ascidian) supports the hypothesis that the true producers of these compounds are likely symbiotic microorganisms, such as bacteria, living within the host organisms, rather than the hosts themselves. np-mrd.org
Table 1: Marine Organism Sources of Mycalamide A
| Organism Genus | Species | Phylum | Collection Location |
| Mycale | Mycale sp. | Porifera (Sponge) | Otago Harbour, New Zealand |
| Mycale | Mycale hentscheli | Porifera (Sponge) | New Zealand Coastal Waters |
| Polysincraton | Polysincraton sp. | Tunicata (Ascidian) | Sea of Okhotsk (near Urup Island) |
Advanced Spectroscopic Techniques for Structure Elucidation
The determination of the complex molecular structure of Mycalamide A was a significant challenge that relied on the application of multiple advanced spectroscopic methods. canterbury.ac.nz The structure was established without the aid of X-ray crystallography for the initial discovery, making the combination of other techniques crucial.
The primary tool for elucidating the intricate stereochemistry and connectivity of the atoms was Nuclear Magnetic Resonance (NMR) spectroscopy . Both one-dimensional (¹H NMR) and two-dimensional (2D NMR) experiments were essential. canterbury.ac.nz Techniques such as COSY (Correlation Spectroscopy) were used to establish proton-proton couplings, while HMQC (Heteronuclear Multiple Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) experiments were used to determine the connectivity between protons and carbons, ultimately piecing together the carbon skeleton. scribd.com
Mass Spectrometry (MS) , specifically High-Resolution Mass Spectrometry (HREIMS), provided the exact molecular formula for Mycalamide A (C₂₄H₄₁NO₉), which was fundamental to the structural analysis. canterbury.ac.nz This technique precisely measures the mass-to-charge ratio, allowing for the unambiguous determination of the elemental composition.
Infrared (IR) Spectroscopy was also employed to identify key functional groups present in the molecule, such as hydroxyl (-OH) and carbonyl (C=O) groups from the amide and ester functionalities. canterbury.ac.nz The combination of these spectroscopic data allowed for the complete and accurate assignment of the structure of Mycalamide A. canterbury.ac.nz
Table 2: Key Spectroscopic Data for Mycalamide A Structure Elucidation
| Spectroscopic Technique | Information Obtained |
| High-Resolution Mass Spectrometry (HRMS) | Provided the molecular formula: C₂₄H₄₁NO₉. |
| Infrared (IR) Spectroscopy | Identified key functional groups including hydroxyls and carbonyls (ester/lactone observed at ~1738 cm⁻¹). scribd.com |
| ¹H NMR | Revealed the chemical environment and connectivity of hydrogen atoms within the molecule. |
| ¹³C NMR | Provided information on the carbon skeleton of the molecule. |
| 2D NMR (COSY, HMQC, HMBC) | Established the detailed connectivity of the molecular framework, linking protons to adjacent protons and to carbons, which was critical for assembling the final structure. |
Total Synthesis and Chemical Modifications of 17 Methoxy Mycalamide a
Strategies for Total Synthesis
The total synthesis of mycalamides is a complex undertaking that has spurred the development of innovative synthetic methodologies. nih.gov Researchers have explored various routes, often characterized by their convergent nature and the stereospecific construction of key fragments. nih.gov
A cornerstone of mycalamide synthesis is the convergent approach, which involves the separate synthesis of advanced molecular fragments that are later coupled together. nih.govrsc.org This strategy is generally more efficient than a linear synthesis, where the molecule is built step-by-step from a single starting material. nih.gov For mycalamide A, the synthesis typically involves the coupling of two major components: the pederic acid unit (the left-half) and the mycalamine unit (the right-half). nih.govh1.cosemanticscholar.org
One notable synthesis of mycalamide A utilized a convergent coupling of a (+)-7-benzoylpederic acid unit with the mycalamine unit. nih.gov The coupling of these two fully elaborated halves, however, presents a significant challenge due to steric hindrance and the instability of the mycalamine unit, which can easily epimerize. nih.gov To overcome these hurdles, innovative strategies have been developed, such as using "chemical handcuffs" to temporarily restrain parts of the molecule, facilitating the crucial coupling reaction. nih.gov The coupling of the pederic acid and mycalamine fragments has been achieved using reagents like DCC/DMAP or PyAOP/DIPEA, yielding mycalamide A or its C(10)-epimer, respectively. nih.gov
Achieving the correct stereochemistry is a critical aspect of mycalamide synthesis. nih.gov Diastereoselective and stereoselective reactions are employed to control the formation of the numerous chiral centers within the molecule. masterorganicchemistry.comnumberanalytics.com
Key stereoselective methods have been developed for the assembly of the pederic acid and mycalamine units to yield the desired mycalamide A isomer. nih.gov For instance, in the synthesis of the pederic acid fragment, a highly diastereoselective approach was used to introduce the crucial C(7)-stereocenter via an enantioselective, syn-selective aldol (B89426) reaction. figshare.com The synthesis of the mycalamine unit has also relied heavily on a series of diastereoselective reactions to build upon a chiral starting material like diethyl D-tartrate. nih.gov
The challenge of controlling the stereochemistry at the C10 position during the coupling of the two halves has been a major focus. nih.gov Free mycalamine is prone to epimerization at this center under various conditions. nih.gov To address this, methods involving the acylation of a carbamate-protected mycalamine unit have been explored to achieve stereocontrol, though this can be difficult with the bulky pederic acid unit. nih.gov
The synthesis of the two primary fragments of mycalamide A, the pederic acid unit and the mycalamine unit, has been the subject of extensive research.
| Fragment | Starting Material | Key Reactions | Number of Steps | Overall Yield |
| (+)-7-Benzoylpederic acid | (2R,3R)-3-methylpent-4-en-2-ol | Pd(II)-catalyzed tandem Wacker/Heck cyclization | 7 | 34.6% |
| Mycalamine unit | Diethyl d-tartrate | Diastereoselective additions, electrophile-mediated cyclization | 21 | 10.5% |
| Mycalamine unit (formal) | (R)-pantolactone | Pd(0)-catalyzed O-π-allyl cyclizations | - | - |
Table 1: Summary of Key Fragment Syntheses for Mycalamide A
The pursuit of the total synthesis of mycalamides has led to significant methodological advancements in organic chemistry. scispace.com For example, the development of a one-step Pd(II)-catalyzed tandem Wacker/Heck cyclization provided an efficient means to construct the tetrahydropyran (B127337) ring of the pederic acid unit. nih.govscispace.com Another innovative strategy involved the use of "chemical handcuffs" to overcome steric hindrance in the crucial coupling step of the two main fragments, enabling a more convergent synthesis. nih.gov Furthermore, the application of an electron transfer initiated cyclization (ETIC) has been explored as an efficient method for generating the cyclic amido acetal (B89532) system found in the mycalamides. pitt.edu
Synthesis of Analogs and Derivatives
The synthesis of analogs and derivatives of mycalamides is crucial for understanding their structure-activity relationships (SAR) and potentially developing new therapeutic agents with improved properties.
The rational design of analogues involves making specific structural modifications to the parent molecule to probe the importance of different functional groups and stereocenters for its biological activity. wgtn.ac.nznih.govacs.org This approach allows for a systematic investigation of the molecule's pharmacophore. For example, simplification of complex natural products is a common strategy to create analogues that are easier to synthesize while retaining biological activity. acs.org
In the context of the pederin (B1238746)/mycalamide family, analogue studies have been conducted to understand the impact of modifications on cytotoxicity. researchgate.net For instance, changes to the tetrahydropyran ring, such as replacing a methoxy (B1213986) group, have been shown to affect the compound's potency. researchgate.net The development of new synthetic methodologies, such as those for creating diverse tetrahydropyran structures, facilitates the generation of a wider range of analogues for biological evaluation. ntu.edu.sg The insights gained from these studies can guide the design of future analogues with potentially enhanced therapeutic profiles. wgtn.ac.nz
Exploration of Different Synthetic Routes for Derivatives
The synthesis of derivatives of the mycalamide family, including 17-Methoxy mycalamide A, has been a significant area of research due to their potent biological activities. nih.govnih.gov These efforts aim to understand structure-activity relationships (SAR) and to develop analogues with improved therapeutic properties. canterbury.ac.nzresearchgate.net
A common strategy for creating derivatives involves the convergent coupling of two main fragments: a "left-half," often a derivative of pederic acid, and a "right-half," the mycalamine unit. nih.govacs.org Researchers have explored various synthetic routes to both fragments to enable the creation of diverse analogues.
Furthermore, synthetic studies have focused on creating analogues by modifying key functionalities. For example, analogues with variations at the C13, C14, and the side-chain terminus have been developed. lookchem.com This was achieved through stereoselective conjugate addition to a pyranone precursor, allowing for the introduction of different side-chains. lookchem.com The synthesis of model ring systems related to the C10–C18 fragment has also been explored, starting from D-galactose. lookchem.com
The development of these varied synthetic routes provides access to a range of mycalamide analogues, facilitating detailed SAR studies. canterbury.ac.nzrsc.org For example, the synthesis of analogues lacking the C3 methyl group or the C4 exocyclic methylene (B1212753) has shown that these features are not essential for high cytotoxicity. researchgate.net
Chemical Stability and Functional Group Reactivity Studies
The chemical stability and reactivity of the functional groups in mycalamide A and its derivatives, such as this compound, have been investigated to understand their behavior under various conditions and to guide the synthesis of new analogues. canterbury.ac.nzrsc.org
Acid-Catalyzed Hydrolysis and Acetal Exchange Reactions
Mycalamide A is known to be sensitive to acidic conditions. rsc.org Trace amounts of acid can lead to decomposition. rsc.org Studies on the acid-catalyzed degradation of mycalamide A have shown that the C-6 acetal and the C-10 azaacetal are particularly labile. rsc.org
Treatment of mycalamide A with toluene-p-sulfonic acid in methanol (B129727) at 20°C can quantitatively convert it back from certain derivatives. rsc.org However, stronger acids like trifluoroacetic acid in chloroform (B151607) can lead to complete decomposition. rsc.org
Acid-catalyzed hydrolysis can lead to the formation of pseudomycalamide A (6-des-O-methylmycalamide A), where the pyran methoxy-acetal is replaced by a hemiacetal. conicet.gov.ar This derivative exists as two epimers in solution. conicet.gov.ar
Acetal exchange reactions have also been performed on mycalamides. rsc.orgrsc.org These reactions allow for the modification of the C-6 acetal group, and the resulting analogues have been used to probe the importance of this functionality for biological activity. researchgate.net For example, conversion to the C6 ethyl acetal analogue of mycalamide A resulted in only a twofold decrease in activity, whereas the hemiacetal showed a more significant drop in potency. researchgate.net
| Reaction Condition | Product(s) | Observations |
| Toluene-p-sulfonic acid in MeOH, 20°C | Mycalamide A | Quantitative conversion from certain derivatives. rsc.org |
| Trifluoroacetic acid in CDCl3 | Decomposition products | Complete decomposition observed. rsc.org |
| Acid-catalyzed hydrolysis | Pseudomycalamide A | Formation of a hemiacetal at C-6. conicet.gov.ar |
| Acetal exchange | C-6 modified analogues | Allows for the synthesis of various acetal derivatives. rsc.org |
Double Bond Additions (Hydrogenation, Epoxidation)
The exocyclic double bond at C-16 is another key functional group that has been the subject of modification studies. canterbury.ac.nzrsc.orgrsc.org
Hydrogenation: Catalytic hydrogenation of mycalamide A over Adams catalyst (platinum dioxide) leads to the saturation of the exocyclic double bond, forming dihydro mycalamide A. canterbury.ac.nz Hydrogenation has also been performed on derivatives of mycalamide A. canterbury.ac.nz
Epoxidation: The exocyclic double bond can be epoxidized to form the corresponding epoxide. canterbury.ac.nzrsc.orgrsc.org In some synthetic strategies, a one-pot Mukaiyama–Michael/epoxidation sequence has been used to introduce multiple stereocenters efficiently. nih.govwiley.com For example, an intermediate enol ether can be epoxidized in situ to afford a stable silylepoxide. nih.gov
| Reaction | Reagent(s) | Product |
| Hydrogenation | H2, Adams catalyst | Dihydro mycalamide A canterbury.ac.nz |
| Epoxidation | m-CPBA, KF, 2,6-di-tert-butyl-4-methylphenol | Epoxide at the exocyclic double bond acs.org |
Oxidation Reactions
Oxidation reactions have been utilized to modify various hydroxyl groups within the mycalamide structure and its synthetic intermediates. rsc.orgrsc.orgnih.gov For example, selective oxidation of a primary hydroxyl group to an aldehyde is a key step in some synthetic routes. nih.gov However, this can be challenging in the presence of other sensitive functional groups. nih.gov In some cases, selective oxidation of a secondary alcohol over a primary one has been achieved using pyridinium (B92312) dichromate (PDC). nih.gov
The Swern oxidation has been employed to convert a primary hydroxyl group to an aldehyde in the synthesis of the trioxadecalin core of mycalamides. nih.gov
| Reagent(s) | Functional Group Transformation |
| Pyridinium dichromate (PDC) | Selective oxidation of a secondary alcohol to a ketone. nih.gov |
| Swern oxidation | Oxidation of a primary alcohol to an aldehyde. nih.gov |
Preclinical Biological Activities of 17 Methoxy Mycalamide a
In Vitro Cytotoxicity and Antitumor Activity
Mycalamide A exhibits potent cytotoxic effects against a broad spectrum of both murine and human tumor cell lines, highlighting its potential as an anticancer agent. Its mechanism of action is primarily attributed to the inhibition of protein synthesis. mdpi.comnih.gov
Mycalamide A has shown remarkable potency against the P388 murine leukemia cell line. In vitro studies have reported a 50% inhibitory concentration (IC50) as low as 0.5 ng/mL. Furthermore, in vivo studies demonstrated that mycalamide A was moderately active against P388 leukemia. mdpi.com
Table 1: In Vitro Cytotoxicity of Mycalamide A against Murine Tumor Cell Line
| Cell Line | Potency (IC50) |
| P388 Murine Leukemia | 0.5 ng/mL |
Note: This interactive table is based on available research data.
The cytotoxic activity of mycalamide A extends to a wide array of human tumor cell lines. It is a potent inhibitor of cell replication in human promyelocytic leukemia (HL-60), colon adenocarcinoma (HT-29), and lung carcinoma (A549) cells, with 50% inhibitory concentrations (IC50) reported to be less than 5 nM. nih.gov
Beyond these, mycalamide A has demonstrated activity against B16 melanoma, M5076 ovarian sarcoma, and colon 26 carcinoma. nih.gov In studies involving human tumor xenografts in animal models, it was found to be active against MX-1 (mammary), CX-1 (colon), and Burkitt's lymphoma tumors. nih.govnih.gov
Table 2: In Vitro Efficacy of Mycalamide A against Human Tumor Cell Lines
| Cell Line | Cancer Type | Potency (IC50) |
| HL-60 | Promyelocytic Leukemia | < 5 nM |
| HT-29 | Colon Adenocarcinoma | < 5 nM |
| A549 | Lung Carcinoma | < 5 nM |
| B16 Melanoma | Melanoma | Active |
| MX-1 | Mammary Carcinoma | Active |
| CX-1 | Colon Carcinoma | Active |
| Burkitt's lymphoma | Lymphoma | Active |
Note: This interactive table summarizes reported activities. "Active" indicates demonstrated efficacy where specific IC50 values were not provided in the cited sources.
Mycalamide A has shown potential not only as a cytotoxic agent but also in cancer prevention. Studies have demonstrated its ability to inhibit the epidermal growth factor (EGF)-induced neoplastic transformation in murine JB6 Cl41 P(+) cells. nih.govcanterbury.ac.nz This suggests a role in preventing the malignant transformation of cells.
The mechanism behind this preventive activity is linked to its ability to downregulate the transcriptional activity of key oncogenic nuclear factors, specifically AP-1 and NF-κB. nih.govnih.gov By inhibiting these pathways, mycalamide A can interfere with the signaling cascades that lead to cancer development. nih.gov
Antiviral Activity in Preclinical Models
In addition to its antitumor properties, mycalamide A possesses significant antiviral capabilities, which have been observed in various preclinical models.
Mycalamide A has demonstrated promising in vivo antiviral activity against the A59 coronavirus in mice. nih.govnih.gov In vitro assays have further established its broad-spectrum antiviral potential. It has been shown to inhibit Herpes simplex virus type I (a DNA virus) and Polio virus type I (an RNA virus) at very low concentrations, around 5 ng/disc. nih.govnih.govresearchgate.net
Table 3: Antiviral Spectrum of Mycalamide A
| Virus | Virus Type | Activity Level |
| A59 Coronavirus | RNA | Active in vivo |
| Herpes Simplex Virus Type I | DNA | 5 ng/disc |
| Polio Virus Type I | RNA | 5 ng/disc |
Note: This interactive table is based on available research data.
Induction of Programmed Cell Death
A key aspect of the anticancer activity of mycalamide A is its ability to induce programmed cell death, or apoptosis, in cancer cells.
Studies have shown that mycalamide A induces apoptosis at subnanomolar to nanomolar concentrations in murine cells. mdpi.com This induction of apoptosis has been confirmed in multiple cell lines through methods such as DNA laddering and Annexin-V staining. nih.gov The execution of apoptosis in response to mycalamide A involves the activation of caspase-3, a critical enzyme in the apoptotic cascade. mdpi.com Furthermore, the cellular response to mycalamide A involves the activation of mitogen-activated protein kinase (MAPK) signaling pathways, including p38 and JNK, which are associated with the ribotoxic stress response that can lead to apoptosis. nih.govpitt.edu
Apoptosis Induction in Various Cell Lines
17-Methoxy mycalamide A, a derivative of the marine natural product mycalamide A, has demonstrated significant pro-apoptotic activity across a range of cancer cell lines. Mycalamide A itself is a potent inducer of apoptosis, a form of programmed cell death, in various tumor cell lines. nih.govresearchgate.net This activity is characterized by morphological changes and DNA fragmentation, hallmarks of apoptosis. nih.gov
Studies on mycalamide A have shown its ability to induce apoptosis in murine JB6 Cl41 P(+) cells at subnanomolar or nanomolar concentrations. nih.gov Furthermore, research has demonstrated that mycalamide A and the related compound pateamine are potent inducers of apoptosis in the 32D myeloid cell line. researchgate.net The cytotoxic effects of mycalamides are generally attributed to their ability to inhibit protein synthesis, which can subsequently trigger apoptosis. nih.govconicet.gov.ar
The table below summarizes the cytotoxic and apoptotic effects of mycalamide A in different cell lines, providing an indication of the potential activity of its 17-methoxy derivative.
| Cell Line | Activity | Observations | Reference(s) |
| Murine JB6 Cl41 P(+) | Apoptosis Induction | Observed at subnanomolar or nanomolar concentrations. | nih.gov |
| 32D Myeloid Cells | Apoptosis Induction | Potent induction of apoptosis observed. | researchgate.net |
| P388 Murine Leukemia | Cytotoxicity | IC50 of 0.5 ng/ml. | canterbury.ac.nz |
| HL-60, HT-29, A549 | Cytotoxicity | Potently inhibits replication with IC50 values below 5 nM. | vulcanchem.com |
| HepG2 | Cytotoxicity | Significantly more sensitive compared to HL60, A2780, and A2780AD cells. | conicet.gov.ar |
Investigation of p53-Independent Apoptosis Mechanisms
Research suggests that the apoptotic pathway induced by mycalamide A and its analogs is not dependent on the tumor suppressor protein p53. google.com This is a significant finding, as many conventional cancer therapies rely on a functional p53 pathway, and mutations in the p53 gene are common in human cancers. The ability to induce apoptosis independently of p53 suggests that compounds like this compound could be effective against a broader range of tumors. google.commdpi.com
The mechanism of action is thought to involve the inhibition of protein synthesis, which leads to cellular stress and the activation of apoptotic pathways that can bypass the need for p53. nih.govconicet.gov.argoogle.com Mycalamide A has been shown to inhibit the transcriptional activity of oncogenic nuclear factors AP-1 and NF-κB, which could be a key mechanism behind its cancer-preventive and cytotoxic properties. nih.gov
Differential Sensitivity in Oncogene-Transformed Cells (e.g., ras or bcr-abl transformed cells)
A noteworthy characteristic of mycalamides is their differential sensitivity in cells transformed with specific oncogenes, such as ras or bcr-abl. researchgate.net Studies have shown that ras-transformed cells exhibit increased sensitivity to the apoptotic effects of mycalamide A compared to their non-transformed counterparts. researchgate.netresearchgate.net For instance, mycalamide A treatment caused morphological changes characteristic of apoptosis in ras-transformed 32D murine myeloid cell lines at concentrations of 100 nM or less. researchgate.net
This increased sensitivity is also observed in bcr-abl-transformed cells. researchgate.net The bcr-abl oncogene is a hallmark of chronic myelogenous leukemia (CML). The finding that mycalamide A is a more potent inducer of apoptosis in these cells suggests a potential therapeutic window for targeting cancer cells with these specific genetic alterations while sparing normal cells. researchgate.netnih.gov The selective inhibition of p21ras biosynthesis by mycalamides A and B has been proposed as a major contributing factor to this observed cellular apoptosis. researchgate.net
The table below highlights the differential activity of mycalamide A in oncogene-transformed cells.
| Cell Line Type | Observation | Potential Mechanism | Reference(s) |
| ras-transformed NRK cells | Reversion to normal morphology. | Inhibition of p21ras biosynthesis. | conicet.gov.arresearchgate.net |
| ras-transformed 32D murine myeloid cells | Increased sensitivity to apoptosis. | Inhibition of p21ras biosynthesis is a major contributing factor. | researchgate.net |
| bcr-abl-transformed 32D myeloid cells | More potent induction of apoptosis. | Increased sensitivity in oncogene-transformed cells. | researchgate.net |
Molecular Mechanism of Action
Primary Mechanism: Inhibition of Protein Synthesis
The principal molecular action of 17-Methoxy mycalamide A is the termination of protein synthesis. This inhibition is not a broad-spectrum effect but is characterized by a high degree of specificity for the translational processes within eukaryotic cells.
Specificity for Eukaryotic Translation
Mycalamides, including this compound, exhibit a marked selectivity for eukaryotic ribosomes, with minimal impact on bacterial protein synthesis. This specificity is a key feature of their mechanism and underpins their potential as therapeutic agents. The structural differences between eukaryotic (80S) and prokaryotic (70S) ribosomes account for this differential activity. Research has demonstrated that the binding site for mycalamides on the large ribosomal subunit is highly conserved among eukaryotes but differs in bacteria, thus explaining the observed specificity. This selective inhibition of eukaryotic translation is a hallmark of the pederin (B1238746) family of compounds.
Inhibition of [³H]Leucine Incorporation
A standard method to quantify the rate of protein synthesis in vitro is to measure the incorporation of radiolabeled amino acids, such as [³H]Leucine, into newly synthesized polypeptide chains. The inhibition of protein synthesis by mycalamides has been confirmed through such assays. While specific quantitative data for this compound is not extensively detailed in the available literature, the general principle of the assay involves incubating cells or cell-free extracts with the compound and [³H]Leucine. A reduction in the amount of incorporated radioactivity in the presence of the compound indicates an inhibition of protein synthesis. Mycalamide A and its analogues have been shown to potently inhibit the incorporation of radiolabeled amino acids in a dose-dependent manner, confirming their role as robust inhibitors of protein synthesis.
Effects on Cell-Free Translation Systems (e.g., rabbit reticulocyte lysates)
To dissect the precise mechanism of action, cell-free translation systems, such as rabbit reticulocyte lysates, have been instrumental. These systems contain all the necessary components for protein synthesis (ribosomes, tRNAs, initiation, elongation, and termination factors) but lack endogenous mRNA. The addition of exogenous mRNA allows for the controlled study of translation in vitro. In such systems, mycalamides have been shown to effectively inhibit the translation of added mRNA. This demonstrates that the compound directly targets the translational machinery, independent of other cellular processes like transcription or upstream signaling pathways. The use of rabbit reticulocyte lysates has been pivotal in confirming that the inhibitory action of mycalamides occurs at the level of the ribosome.
Interaction with Ribosomal Machinery
The inhibitory effect of this compound on protein synthesis is a direct consequence of its physical interaction with the ribosome. Detailed structural and biochemical studies have elucidated the specific binding site and the subsequent functional consequences of this interaction.
Binding Site Analysis (e.g., E-site of the large ribosomal subunit)
Crystallographic studies of mycalamide A in complex with the archaeal large ribosomal subunit have revealed its precise binding location. nih.gov Mycalamide A binds to the E-site (Exit site) of the large (60S) ribosomal subunit. nih.govconicet.gov.ar The E-site is the location from which deacylated tRNA exits the ribosome after donating its amino acid to the growing polypeptide chain. Chemical footprinting experiments with mycalamide B have further corroborated this finding in eukaryotic ribosomes, identifying the binding site as being proximal to the C3993 residue of the 28S rRNA on the large subunit. researchgate.netnih.gov The binding of mycalamide A within the E-site involves extensive interactions with the 23S rRNA and the ribosomal protein L44e. nih.gov
Displacement of tRNA
By occupying the E-site, mycalamide A sterically hinders the binding of the CCA-end of the E-site-bound tRNA. nih.gov This physically obstructs the translocation step of the elongation cycle of translation. During elongation, the ribosome moves along the mRNA, and tRNAs are shifted from the A-site (Aminoacyl site) to the P-site (Peptidyl site) and finally to the E-site before exiting. Mycalamide A's presence in the E-site prevents the movement of the deacylated tRNA from the P-site to the E-site. nih.gov This blockage of tRNA translocation effectively stalls the ribosome on the mRNA, leading to a cessation of protein synthesis. researchgate.netnih.gov
Interactive Data Table: Summary of Mechanistic Findings
| Mechanism Aspect | Finding | Supporting Evidence |
| Primary Target | Eukaryotic Ribosome | High specificity for eukaryotic translation; minimal effect on prokaryotic systems. |
| Mode of Action | Inhibition of Protein Synthesis | Demonstrated by inhibition of radiolabeled amino acid incorporation and in cell-free translation systems. |
| Binding Site | E-site of the Large Ribosomal Subunit | X-ray crystallography of mycalamide A with archaeal ribosomes; chemical footprinting of mycalamide B on eukaryotic ribosomes. nih.govresearchgate.netnih.gov |
| Molecular Consequence | Blocks tRNA Translocation | Occupies the space for the CCA-end of E-site tRNA, preventing the movement of deacylated tRNA from the P-site to the E-site. nih.govnih.gov |
Interactions with Ribosomal RNA (e.g., 23S rRNA residues)
This compound, like its close analog mycalamide A, binds to the E-site (exit site) of the large ribosomal subunit. nih.gov This binding involves specific interactions with the 23S rRNA. Crystallographic studies of mycalamide A bound to the Haloarcula marismortui large ribosomal subunit have revealed key hydrogen bonding interactions. The O-13 atom of mycalamide A is positioned 3.37 Å from the N-4 of cytosine 2394 (C2394), and its O-12 atom is within hydrogen-bonding distance of the N-2 of guanine 2421 (G2421) and the O-2 of cytosine 2395 (C2395). nih.gov These two bases, C2395 and G2421, form a Watson-Crick base pair, highlighting a critical interaction point. nih.gov For mycalamide B, chemical footprinting has identified its binding site as being proximal to the C3993 residue of the 28S rRNA in the large ribosomal subunit, which is consistent with the crystallographic data for mycalamide A. nih.govnih.govresearchgate.net
| Interacting Atom of Mycalamide A | Interacting Residue of 23S rRNA | Distance (Å) | Type of Interaction |
| O-13 | N-4 of C2394 | 3.37 | Hydrogen Bond |
| O-12 | N-2 of G2421 | - | Hydrogen Bond |
| O-12 | O-2 of C2395 | - | Hydrogen Bond |
Interactions with Ribosomal Proteins (e.g., L44e)
In addition to its interactions with rRNA, mycalamide A's binding to the E-site is stabilized by extensive interactions with the ribosomal protein L44e, which is present in archaea and eukaryotes. nih.gov Upon binding, approximately 64% of mycalamide A's surface becomes solvent-inaccessible. nih.gov Studies on the archaeal ribosome suggest that mycalamide A interacts with Gln30, Lys54, and Lys51 of the L44e protein. researchgate.net The interaction with L44e is crucial for the species-specific activity of mycalamide A, as bacteria possess the structurally unrelated protein L28 in a similar location. nih.gov
| Interacting Residues of L44e (Archaea) |
| Gln30 |
| Lys54 |
| Lys51 |
Blockade of eEF2-Mediated Translocation
The binding of mycalamides to the E-site of the large ribosomal subunit effectively inhibits the elongation phase of protein synthesis. nih.govnih.govresearchgate.net Specifically, these compounds block the eukaryotic elongation factor 2 (eEF2)-mediated translocation of peptidyl-tRNA from the A-site to the P-site. nih.gov By occupying the E-site, mycalamide prevents the movement of deacylated tRNA from the P-site to the E-site, thereby stalling the ribosome on the mRNA. researchgate.net This blockade of translocation halts the addition of new amino acids to the growing polypeptide chain, leading to a cessation of protein synthesis. nih.gov
Cellular Signaling Pathway Modulation
Activation of Mitogen-Activated Protein Kinases (MAPK)
The inhibition of ribosome function by compounds like mycalamide induces a cellular stress response known as the ribotoxic stress response. This response is characterized by the activation of mitogen-activated protein kinase (MAPK) signaling pathways.
The ribotoxic stress induced by mycalamides leads to the phosphorylation and activation of stress-activated protein kinases, primarily p38 and c-Jun N-terminal kinase (JNK). The activation of these kinases is a hallmark of the cellular response to ribosomal inhibition. The extracellular signal-regulated kinase (ERK) pathway can also be modulated, though its role can be more complex and cell-type dependent. The phosphorylation of these MAPKs initiates a cascade of downstream signaling events that can ultimately lead to apoptosis. The JNK/p38 MAPK signaling pathway, in particular, is a critical mediator of cell death in response to various stressors.
The activation of MAPK pathways by mycalamides is a direct consequence of the ribotoxic stress response. nih.gov This response is triggered by damage or inhibition of the ribosome's peptidyl transferase center. By binding to the ribosome and stalling its function, this compound acts as a ribotoxic stressor. This leads to the activation of upstream kinases that, in turn, phosphorylate and activate p38 and JNK. This signaling cascade is a crucial component of the cellular defense mechanism against ribosome-damaging agents and plays a significant role in the cytotoxic effects of mycalamides.
Inhibition of Oncogenic Nuclear Factors
Mycalamide A has been identified as an inhibitor of the transcriptional activity of key oncogenic nuclear factors, which is a potential mechanism for its cancer preventive properties. nih.gov This activity is crucial in halting the progression of neoplastic transformation.
Mycalamide A has demonstrated the ability to downregulate the transcriptional activity of Activator Protein-1 (AP-1). nih.gov AP-1 is a transcription factor that regulates the expression of genes involved in cellular processes such as proliferation, differentiation, and apoptosis. Its inhibition is a key mechanism in cancer prevention. nih.gov In murine JB6 Cl41 P+ cells, mycalamide A was found to inhibit epidermal growth factor (EGF)-induced neoplastic transformation, a process in which AP-1 activation plays a significant role. nih.gov The concentration leading to a 50% inhibition of colonies formed in soft agar (INCC50) was determined to be 0.137 ± 0.035 nM after one week of treatment. nih.gov
Similar to its effect on AP-1, mycalamide A also suppresses the transcriptional activity of Nuclear Factor-kappa B (NF-κB). nih.gov NF-κB is another critical transcription factor that plays a role in the inflammatory response, cell survival, and proliferation. Its dysregulation is often associated with cancer. The inhibition of NF-κB-dependent transcriptional activity by mycalamide A contributes to its potential as a cancer preventive agent. nih.gov Studies in JB6 Cl41 cells, which are stably expressing a luciferase reporter gene controlled by NF-κB DNA binding sequences, have confirmed this inhibitory effect. nih.gov
| Oncogenic Nuclear Factor | Effect of Mycalamide A | Cell Line | Key Findings |
| AP-1 | Downregulation of transcriptional activity | JB6 Cl41 P+ | Inhibition of EGF-induced neoplastic transformation. nih.gov |
| NF-κB | Suppression of transcriptional activity | JB6 Cl41 | Contribution to cancer preventive properties. nih.gov |
Effects on Nucleic Acid Synthesis (Secondary or Indirect)
The primary mechanism of action of mycalamide A is the inhibition of protein synthesis. nih.gov Its effects on nucleic acid synthesis are considered to be secondary or indirect consequences of this primary activity.
The impact of mycalamide A on RNA synthesis is also considered to be less pronounced and secondary to its primary role as a protein synthesis inhibitor. While the machinery for transcription (RNA synthesis) is composed of proteins, the direct inhibition of RNA polymerases by mycalamide A has not been a focal point of research. The disruption of protein synthesis would eventually impact RNA synthesis due to the lack of necessary enzymes and transcription factors.
Structure Activity Relationship Sar Studies
Identification of Essential Structural Motifs for Biological Potency
The core structure of the mycalamides, particularly the southern (right-hand) trioxadecalin ring system containing the C-7 hydroxyl group and the C-10 N-acyl aminal (azaacetal), is crucial for their biological activity. Synthetic and modification studies have demonstrated that the stereochemistry and presence of the C-7 hydroxyl group are critical. For instance, the synthesis of 7-epi-mycalamide A, an analog with the opposite stereochemistry at the C-7 position, has been a key area of investigation. acs.orgacs.org The incorrect stereochemistry at C-7 leads to a dramatic reduction in cytotoxic activity, highlighting the importance of the natural configuration for proper binding to its biological target. nih.gov This suggests that the C-7 hydroxyl group is likely involved in a critical hydrogen-bonding interaction with the ribosome, the target of mycalamides.
Influence of Peripheral Substituents and Stereochemistry
The cytotoxic potency of mycalamides has been observed to be inversely proportional to the number of methoxy (B1213986) groups in some cases, suggesting a complex relationship between substitution and activity. semanticscholar.org
Table 1: Effect of C-13 Substitution on Cytotoxicity
| Compound | C-13 Substituent | Relative Cytotoxicity (P-388 cells) |
|---|---|---|
| Mycalamide A | -OCH₃ | IC₅₀ = 5.2 nM semanticscholar.org |
The northern pederin-type side chain (left-hand portion) also plays a role in the biological activity of mycalamides. Studies involving modifications to this part of the molecule have revealed that some changes are well-tolerated, while others are detrimental to activity. For example, an analog lacking the C-3 methyl group and the exocyclic C-4 methylene (B1212753) group was found to have only a modest reduction in cytotoxicity compared to mycalamide A. researchgate.net This suggests that these particular features of the side chain are not critical for activity.
The exocyclic double bond in the pederic acid portion of the molecule has been investigated. Hydrogenation of this double bond to create saturated analogs resulted in compounds that were nearly as potent as the natural mycalamides. researchgate.netresearchgate.net This finding indicates that the exocyclic methylene group is not a strict requirement for cytotoxic activity.
The C-6 acetal (B89532) group, however, appears to be more important. Conversion of the C-6 methyl acetal to a C-6 hemiacetal led to a significant decrease in activity. researchgate.net Conversely, replacing the methyl acetal with an ethyl acetal resulted in only a minor loss of potency. researchgate.net Further modification, such as the reduction of the C-6 acetal center in saturated analogs, caused a notable loss of activity. researchgate.net This suggests that the acetal functionality at C-6 is important for maintaining the structural integrity and biological potency of the molecule.
Table 2: Activity of Mycalamide A Analogs with Modifications at C-4 and C-6
| Analog | Modification | Relative Activity |
|---|---|---|
| Dihydromycalamide A | Saturation of C-4/C-19 double bond | Nearly equipotent to Mycalamide A researchgate.netresearchgate.net |
| Pseudomycalamide A | C-6 methyl acetal to C-6 hemiacetal | 18-fold decrease in activity researchgate.net |
| C-6 Ethyl Acetal Mycalamide A | C-6 methyl acetal to C-6 ethyl acetal | 2-fold decrease in activity researchgate.net |
The precise three-dimensional arrangement of atoms (stereochemistry) in the mycalamide structure is paramount for its biological activity. As mentioned earlier, inversion of the stereocenter at C-7 leads to a significant drop in potency. acs.orgacs.orgnih.gov Similarly, the stereochemistry at other centers within the trioxadecalin core is critical. The synthesis of mycalamides is a significant challenge due to the numerous stereogenic centers that must be controlled. nih.gov
Studies on related compounds, such as psymberin (B1248840), have also highlighted the critical nature of stereochemistry. Inverting the stereochemical orientation at various positions in the psymberin structure resulted in dramatic reductions in potency, underscoring the necessity of the natural stereoconfiguration for effective interaction with the biological target. nih.gov This principle holds true for the mycalamide family, where the specific spatial arrangement of the functional groups is finely tuned for high-affinity binding and potent biological activity. clockss.org
Comparative SAR with Related Compounds
Differences in Activity and Binding Compared to Mycalamide B and D
The mycalamides, a family of potent cytotoxic and antiviral compounds isolated from marine sponges, share a common structural core but exhibit significant differences in biological activity due to subtle structural variations. rsc.org Mycalamide A and B, both isolated from sponges of the Mycale genus, are structurally very similar to the insect toxin pederin (B1238746) and show comparable potent cytotoxicity and antitumor properties. rsc.orgnih.gov
Mycalamide B generally demonstrates greater potency in inhibiting protein synthesis compared to Mycalamide A. rsc.orgvulcanchem.com For instance, after a one-hour exposure, 20 nM of Mycalamide B inhibited protein synthesis in P388 cells by 99%, whereas the same concentration of Mycalamide A resulted in 54% inhibition. aacrjournals.orgnih.gov This difference in potency suggests that the minor structural distinction between them plays a crucial role in their interaction with the ribosomal target.
Mycalamide D, on the other hand, features a more significant structural change; it possesses a hydroxyl group on the tetrahydropyran (B127337) ring where Mycalamide A and B have a methoxy group. rsc.org This substitution leads to a decrease in biological activity, highlighting the importance of the methoxy group for potent inhibition. rsc.org The central portion of the mycalamide structure, including the α-hydroxy amide and adjacent groups, has been identified as crucial for biological activity. canterbury.ac.nz
The binding site for the mycalamides has been located on the large ribosomal subunit. researchgate.netresearchgate.net Mycalamide A has been shown to fill a pocket in the E-site of the ribosome, which is the exit site for deacylated tRNA during translation. researchgate.net While both Mycalamide A and B target the ribosome, the difference in their potency likely arises from variations in how they interact with this binding site or potential differences in cellular uptake. aacrjournals.org
Table 1: Comparative Activity of Mycalamides in P388 Murine Leukemia Cells
| Compound | 50% Inhibitory Concentration (IC₅₀) | Protein Synthesis Inhibition (at 20 nM) | Reference |
| Mycalamide A | < 5 nM | 54% | aacrjournals.org, nih.gov |
| Mycalamide B | < 5 nM | 99% | aacrjournals.org, nih.gov |
| Onnamide (B1245255) | 25 - 200 nM | Less potent than A & B | aacrjournals.org, nih.gov |
Contrasts with Pederin and Psymberin Regarding Cytotoxicity and Protein Synthesis Inhibition
Pederin and psymberin are structurally related to the mycalamides and also exhibit potent biological activities, primarily through the inhibition of protein synthesis. nih.govwikipedia.org However, significant contrasts exist in their structure-activity relationships, particularly concerning cytotoxicity.
Pederin, like the mycalamides, is a potent inhibitor of protein and DNA synthesis, which accounts for its cytotoxicity. wikipedia.org The structural similarities between pederin and the mycalamides, especially in the "right-half" of the molecule, lead to a shared mechanism of action targeting the ribosome. rsc.orgnih.gov
Psymberin, however, represents a structural outlier in this family. nih.govnih.gov It possesses a unique dihydroisocoumarin side chain, whereas pederin and the mycalamides have a cyclic pederate side chain. nih.govnih.gov This structural divergence leads to a fascinating uncoupling of protein synthesis inhibition from cytotoxicity. nih.govacs.org While psymberin is a potent inhibitor of protein translation in cell-free assays, its cytotoxic activity in cellular assays is highly dependent on the dihydroisocoumarin side chain, which appears to be crucial for cellular uptake. nih.govtdl.org Analogs of psymberin lacking this side chain retain their ability to inhibit protein translation in vitro but lose almost all cytotoxic activity in cells. nih.gov
Furthermore, genetic studies have shown that while the primary target of psymberin is the ribosome, similar to the mycalamides, there are likely subtle differences in their binding modes. nih.govtdl.org A psymberin-resistant mutant of C. elegans was not cross-resistant to mycalamide A, suggesting distinct interactions with their shared ribosomal target. nih.govacs.org Another key difference is that pederin and mycalamides are known vesicants, causing blistering, whereas psymberin does not exhibit this activity. acs.orgtdl.org This lack of vesicant activity in psymberin is attributed to the absence of the acetal group found in the pederin family. nih.gov
Table 2: Comparison of Cytotoxicity and Protein Synthesis Inhibition
| Compound | Key Structural Feature | Cytotoxicity vs. Protein Synthesis Inhibition | Ribosomal Binding | Vesicant Activity | Reference |
| Mycalamide A | Pederate-like side chain | Tightly correlated | Binds E-site of ribosome | Yes | aacrjournals.org, tdl.org, researchgate.net |
| Pederin | Pederate side chain | Tightly correlated | Binds ribosome | Yes | nih.gov, wikipedia.org, tdl.org |
| Psymberin | Dihydroisocoumarin side chain | Cytotoxicity is dependent on the side chain and cellular uptake; can be uncoupled from protein synthesis inhibition. | Binds ribosome, but likely with a different mode than mycalamide A | No | tdl.org, nih.gov, acs.org |
Biosynthetic Investigations
Proposed Biosynthetic Pathways (Polyketide Synthase-Nonribosomal Peptide Synthetase (PKS-NRPS) Hybrid System)
The production of mycalamides is attributed to a trans-AT polyketide synthase-nonribosomal peptide synthetase (PKS-NRPS) hybrid system. nih.govresearchgate.net This type of biosynthetic pathway is known for creating a wide variety of complex and potent natural products. nih.govresearchgate.net In the case of the mycalamides produced by symbionts of the sponge Mycale hentscheli, metagenomic sequencing has led to the discovery of the complete biosynthetic gene cluster (BGC). nih.gov
The mycalamide BGC is a large, trans-AT polyketide pathway that shares significant similarity with the gene cluster responsible for producing onnamide (B1245255). nih.gov The assembly line consists of multiple modules, each responsible for a specific extension and modification step in the growing polyketide chain. The domains within these modules dictate the chemical structure of the final product. nih.govresearchgate.net
A proposed biosynthetic model for the mycalamide core structure involves nine distinct modules. nih.gov Key steps include several extension reactions, with specific modules dedicated to adding β-hydroxy and β-methoxy groups. nih.gov The process culminates in a spontaneous cyclization reaction to form the characteristic pyranose ring found in the molecule. nih.gov The presence of a β-methoxy extension step in the biosynthetic pathway is crucial for the formation of methoxylated analogs like 17-Methoxy mycalamide A. nih.gov
Table 1: Proposed Modules in the Mycalamide PKS Pathway nih.gov
| Module | Proposed Function | Key Domains |
|---|---|---|
| Module 1-4 | Initial polyketide chain extensions | PKS domains |
| Module 5 | β-hydroxy extension | PKS domains |
| Module 6 | β-methoxy extension | PKS domains |
| Module 7 | α-dimethyl, β-hydroxy extension | C-methyltransferase, KR domains |
| Module 8 | Nonreducing extension leading to pyranose formation | PKS domains |
| Module 9 | Final chain modifications and release | PKS/NRPS domains |
This table is based on the biosynthetic model for mycalamide as described in the literature. nih.gov
Role of Symbiotic Microorganisms in Production
It is now widely accepted that mycalamides are products of bacterial symbionts, not the marine sponges from which they are isolated. uni-duesseldorf.deresearchgate.netconicet.gov.ar The marine sponge Mycale hentscheli, for instance, is a host to a diverse community of microorganisms. nih.gov Metagenomic analysis of this sponge's microbiome revealed that multiple symbiotic bacterial species contribute to the chemical arsenal (B13267) of the host organism, a phenomenon known as defensive symbiosis. nih.gov
Direct sequencing of the metagenome from M. hentscheli allowed researchers to assemble complete genomes for its major symbiotic bacteria. nih.gov This led to the identification of a specific bacterial species, a new genus within the Gammaproteobacteria, as the producer of mycalamide. nih.gov This symbiont harbors the complete PKS/NRPS gene cluster necessary for mycalamide biosynthesis. nih.gov The discovery underscores that the remarkable chemical diversity of some marine sponges is a result of the collective metabolic capabilities of their associated microbial communities. nih.gov
The production of such complex polyketides by uncultivated bacterial symbionts presents both a challenge and an opportunity. researchgate.net While the inability to culture these bacteria in the lab has historically hampered the supply of these compounds for further research and development, modern genetic techniques offer a path forward. conicet.gov.arnih.gov Understanding the symbiotic relationship and the specific biosynthetic pathways opens the door to heterologous expression, where the gene cluster from the symbiont is transferred to a more easily culturable host organism for sustainable production. mdpi.comconicet.gov.ar
Future Directions in 17 Methoxy Mycalamide a Research
Development of Novel Synthetic Methodologies
The complex structure of mycalamide A has made its total synthesis a formidable challenge, with only a few successful reports to date. jst.go.jp The scarcity of the compound from its natural marine sponge source, Mycale hentscheli, makes the development of efficient and scalable synthetic routes a critical area of future research. conicet.gov.arnih.gov
Key areas for development include:
Convergent Synthesis: Future efforts will likely build upon existing convergent strategies, which involve synthesizing the "left" and "right" halves of the molecule separately before coupling them. nih.gov A notable approach involved a unique one-pot nucleophilic substitution-lactonization process for the left segment and a novel catalytic system, Yb(OTf)3-TMSCl, for the stereoselective construction of the right segment. jst.go.jp Further refinement of these methods to improve yields and reduce the number of steps is a primary objective.
Novel Cyclization Strategies: The formation of the two tetrahydropyran (B127337) rings is a crucial part of the synthesis. nih.gov The development of new catalytic methods, such as the palladium (II)-catalyzed tandem Wacker/Heck cyclization used to form one of the tetrahydropyran rings, represents a promising avenue. nih.gov Exploring other transition-metal-catalyzed reactions or organocatalytic approaches could lead to more efficient and stereocontrolled ring closures.
Stereochemical Control: The synthesis requires precise control over multiple stereocenters. Methodologies employing chiral precursors, like D-mannitol, have been successful in establishing the stereochemistry of the molecule's right half. nih.gov Future work will focus on developing more robust asymmetric reactions to set these stereocenters with higher selectivity, potentially minimizing the need for chiral auxiliaries or lengthy purification of diastereomers. nih.gov The development of methods that avoid mismatched aldol (B89426) reactions, which can produce difficult-to-separate isomeric mixtures, is also a priority. nih.gov
Further Elucidation of Detailed Molecular Interactions and Targets
The primary mechanism of action for mycalamide A is the inhibition of eukaryotic protein synthesis. nih.govnih.gov Structural studies have revealed that it binds to the E-site of the large ribosomal subunit. conicet.gov.arresearchgate.net However, a more granular understanding of this interaction is essential for rational drug design.
Future research in this area will focus on:
High-Resolution Structural Analysis: While crystal structures of mycalamide A bound to the ribosome of archaea like Haloarcula marismortui exist, obtaining high-resolution structures with human ribosomes is a key future goal. researchgate.net This would provide a more accurate blueprint for designing analogs with improved affinity and selectivity.
Investigating Downstream Effects: Beyond simply blocking translation, future studies should explore the broader cellular consequences of mycalamide A's interaction with the ribosome. This includes investigating how ribosome stalling at specific codons might trigger downstream signaling pathways related to apoptosis or cellular stress, which could be harnessed for therapeutic benefit. nih.gov
Exploring Secondary Targets: While the ribosome is the primary target, the possibility of secondary targets cannot be entirely dismissed. Recent studies have explored the potential for mycalamides to interact with other viral proteins. For instance, synthetic analogs of mycalamide A have been evaluated for their ability to bind to the nucleoprotein (NP) of the influenza virus, suggesting potential alternative mechanisms or applications. nih.govrsc.org
Exploration of New Preclinical Therapeutic Applications
Mycalamide A's potent cytotoxicity has been demonstrated against a range of cancer cell lines, and it exhibits significant antiviral properties. nih.govnih.govcanterbury.ac.nz The exploration of its therapeutic potential is an active area of research, with several promising future directions.
| Potential Application | Research Findings and Future Direction | References |
| Antiviral (Coronaviruses) | Mycalamide A has shown activity against A59 coronavirus. nih.govrsc.org Molecular docking studies have investigated its potential as an inhibitor of the SARS-CoV-2 main protease (Mpro), suggesting a possible role in treating COVID-19, although other related compounds showed stronger binding. nih.govrsc.org Future work could involve synthesizing analogs specifically designed to improve binding to the Mpro active site. | nih.gov, rsc.org |
| Antiviral (Influenza) | Four synthetic analogs of mycalamide A were found to be potent protein synthesis inhibitors that also bind to the nucleoprotein of the influenza A virus (H1N1) and prevent its replication. nih.govrsc.org This opens a new avenue for developing mycalamide-based compounds as anti-influenza agents. | nih.gov, rsc.org |
| Antiviral (Other Viruses) | The compound has demonstrated significant inhibitory activity against Herpes simplex type-1 and Polio type-1 viruses. nih.govrsc.org Further preclinical studies are needed to determine its efficacy in animal models for these viral infections. | nih.gov, rsc.org |
| Anticancer | Mycalamide A is a potent cytotoxin against various tumor cell lines, including P388 murine leukemia, with IC50 values in the sub-nanomolar range. nih.govcanterbury.ac.nzresearchgate.net It is known to induce apoptosis in cancer cells. nih.gov Future research will focus on evaluating its efficacy in a broader range of human tumor xenograft models and exploring its potential in combination therapies with other anticancer agents. | researchgate.net, canterbury.ac.nz, nih.gov |
Design and Synthesis of More Potent or Selective Analogs based on SAR
Structure-activity relationship (SAR) studies are fundamental to transforming a potent natural product into a viable therapeutic agent. canterbury.ac.nz Research on mycalamide A and its relatives has provided a solid foundation for the rational design of new analogs. researchgate.net
The key objectives for future analog design include:
Improving Potency and Selectivity: SAR studies have shown that even minor stereochemical changes, such as epimerization at C8, can lead to a drastic reduction in cytotoxic activity. researchgate.netnih.gov Conversely, the core structure containing the two tetrahydropyran rings and the N-acyl aminal linkage appears essential for activity. canterbury.ac.nznih.gov Future synthesis will focus on modifying the side chains while preserving the essential core.
Enhancing Therapeutic Index: The design of "chimera" molecules, such as hybrids of psymberin (B1248840) and mycalamide A, is a novel strategy to explore new chemical space and potentially identify analogs with a better therapeutic window. nih.gov By combining fragments from related natural products, it may be possible to create compounds that are highly potent against cancer cells but less toxic to normal cells.
Overcoming Drug Resistance: Mycalamides have shown a limited susceptibility to being exported by drug efflux pumps, which is a common mechanism of multidrug resistance in cancer. conicet.gov.ar Future analog design could further optimize this property, ensuring that the compounds remain effective in resistant cancer cell lines.
Modulating Physicochemical Properties: Analogs can be designed to have improved solubility, metabolic stability, and pharmacokinetic profiles. Modifications at positions shown to be less critical for ribosome binding could be explored to attach solubility-enhancing groups or block sites of metabolic degradation.
| Structural Modification | Observed Effect on Activity | Implication for Future Design | References |
| Epimerization at C7 | Synthesis of 7-epi-mycalamide showed that this modification is possible, though the biological activity compared to the natural form requires further study. | Allows for the creation of a diastereomeric library to probe the conformational requirements for binding. | nih.gov |
| Epimerization at C8 | An epimer of a related compound, psymberin, was 80-200 times less potent. | The stereochemistry at C8 is critical for high potency; this position should be conserved in future analogs. | researchgate.net |
| Removal of C13-O-methyl group | Replacement with hydrogen (forming mycalamide D) reduces cytotoxic potency by approximately 20-fold compared to mycalamide A. | The C13 methoxy (B1213986) group contributes significantly to potency, likely through favorable interactions with the target. | researchgate.net |
| Modification of the side chain | Removal of the side chain in related compounds completely abolishes cytotoxic activity. | The side chain is essential for activity; it is a key site for modification to fine-tune potency and properties. | nih.gov |
| Number of methoxy groups | Cytotoxic potency is generally observed to be inversely proportional to the number of methoxy groups. | This provides a strategy for modulating potency, although the specific position of the methoxy group is crucial. | researchgate.net |
By integrating novel synthetic methods with a deepening understanding of molecular interactions and SAR, future research on 17-Methoxy mycalamide A is poised to unlock its full therapeutic potential and generate new, highly effective drug candidates.
Q & A
Q. What synthetic methodologies are currently employed to synthesize 17-Methoxy mycalamide A and its analogs?
The total synthesis of this compound involves multi-step strategies, including Lewis acid-catalyzed aldol reactions and oxypalladation to construct the pederic acid fragment. A critical step is the conjugation of activated pederate derivatives with amines generated via hydrogenation of azides . Modifications to the methoxy group at C17 often require regioselective substitution reactions, as demonstrated in geldanamycin analogs where 17-methoxy groups are replaced with allylamine or dimethylaminoethylamino groups via nucleophilic substitution under mild heating in THF . For reproducibility, ensure rigorous characterization (e.g., NMR, HRMS) of intermediates and final products to confirm stereochemical fidelity and purity.
Q. How does the C6 methoxy group influence the bioactivity of mycalamide derivatives like this compound?
Structure-activity relationship (SAR) studies reveal that the C6 methoxy group is indispensable for bioactivity. Replacement with ethoxy or hydroxyl groups reduces cytotoxicity by 10–40-fold, likely due to altered hydrogen-bonding interactions with molecular targets such as ribosomes or oncogenic proteins . Experimental validation involves synthesizing analogs with systematic substitutions at C6 and testing their IC50 values in cell-based assays (e.g., apoptosis induction in 32D myeloid cells) . Ensure consistent cell lines and assay conditions (e.g., incubation time, concentration ranges) to minimize variability.
Q. What experimental protocols are recommended for assessing the apoptotic activity of this compound?
Apoptosis assays should combine DNA laddering , Annexin-V staining , and morphological analysis (e.g., nuclear condensation via Hoechst staining). For example, in 32D cells transformed with ras or bcr-abl oncogenes, dose-response curves (0.1–100 nM) can quantify potency differences. Include controls for necrosis (e.g., propidium iodide exclusion) and validate results across multiple cell lines (e.g., HeLa, Jurkat) to confirm mechanistic consistency .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported bioactivity data for this compound across studies?
Contradictions often arise from differences in cell lines , assay endpoints , or compound purity . To address this:
- Standardize cell culture conditions (e.g., passage number, serum concentration).
- Use orthogonal assays (e.g., protein synthesis inhibition via puromycin incorporation vs. apoptosis assays).
- Validate compound identity and stability using HPLC and mass spectrometry before assays .
Publish raw data and statistical analyses (e.g., ANOVA with post-hoc tests) to enhance reproducibility .
Q. What strategies optimize the conformational stability of this compound during in vitro experiments?
The acyl aminal functionality in mycalamides is prone to hydrolysis under acidic or aqueous conditions. To mitigate degradation:
- Store compounds in anhydrous DMSO at –80°C.
- Use freshly prepared buffers (pH 7.4) for assays.
- Monitor stability via time-course HPLC analysis .
For structural insights, employ NMR-based conformational studies to identify solvent-exposed groups (e.g., 17-methoxy) that may interact with biological targets .
Q. How can computational modeling guide the design of this compound analogs with enhanced selectivity?
Molecular docking (e.g., AutoDock Vina) can predict interactions between the methoxy group and target proteins (e.g., Hsp90, ribosomes). Focus on:
- Solvent-accessible surfaces : The 17-methoxy group’s exposure in geldanamycin-Hsp90 complexes suggests it may not critically affect binding, enabling substitutions for improved pharmacokinetics .
- Free energy calculations (MM/PBSA) : Quantify binding affinity changes upon methoxy modification. Validate predictions with SPR (surface plasmon resonance) assays to measure dissociation constants (KD) .
Q. What methodologies address challenges in scaling up this compound synthesis for preclinical studies?
Key bottlenecks include low yields in intermolecular aldol reactions and stereochemical control . Solutions:
- Optimize catalyst systems (e.g., chiral Lewis acids for enantioselective aldol steps).
- Employ flow chemistry for high-throughput intermediate synthesis.
- Use Design of Experiments (DoE) to identify critical parameters (e.g., temperature, solvent polarity) .
Document scalability challenges and purity thresholds in supplemental data to aid industrial collaborators .
Methodological Best Practices
- Data Reproducibility : Archive raw spectra, chromatograms, and assay protocols in FAIR-compliant repositories (e.g., Zenodo) with persistent identifiers .
- Ethical Reporting : Disclose conflicts of interest and funding sources per journal guidelines (e.g., Journal of Materials Chemistry A) .
- Peer Review : Use FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to evaluate research questions during manuscript drafting .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
